(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one is a complex organic compound belonging to the class of heterocyclic compounds, specifically pyrano-pyridines. This compound features a pyran ring fused with a pyridine structure, and it is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological activities. The specific stereochemistry at the 8-position (denoted as 8S) indicates the configuration of the methyl group attached to the pyran ring.
The compound can be synthesized through various chemical reactions involving starting materials such as trifluoropyruvate and different amines or ketones. It falls under the broader category of fluorinated heterocycles, which are known for their diverse applications in medicinal chemistry due to their unique electronic properties imparted by the trifluoromethyl group.
Synthesis of (8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one can be achieved through several methods:
The molecular structure of (8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one can be described as follows:
The compound's three-dimensional structure plays a crucial role in its reactivity and interaction with biological targets.
The compound can participate in various chemical reactions:
The mechanism of action for (8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one primarily involves its interaction with biological targets such as enzymes or receptors.
The applications of (8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one span various fields:
The enantioselective synthesis of (8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one represents a significant advancement in the stereocontrolled construction of chiral heteroaromatic systems. This compound (CAS: 2940869-48-5 for R-enantiomer; 2940868-32-4 for S-enantiomer) features a chiral center at the 8-position of the pyran ring, with the (8S) configuration demonstrating distinct biological advantages [2] [5]. The molecular framework consists of a fused pyrano[3,4-b]pyridine core with a stereogenic methyl-bearing carbon adjacent to the pyran oxygen and a strategically positioned trifluoromethyl group at the 2-position of the pyridine ring, contributing to both electronic properties and metabolic stability [1].
Contemporary synthetic approaches leverage copper-catalyzed asymmetric reactions as a cornerstone methodology. The copper-(S,S)-Ph-BPE catalyst system enables enantioselective allenylation of quinoline N-oxides with 1,3-enynes, achieving exceptional enantioselectivities (up to 99% ee) and high yields (up to 95%) for the (8S)-configured product [7]. This transformation proceeds through a chiral allenyl copper intermediate that engages the heteroaromatic system via a kinetically favored five-membered transition state, with the enantioselectivity critically dependent on the bisphosphine ligand architecture. The reaction demonstrates remarkable functional group tolerance, accommodating chloro, bromo, trifluoromethyl ether, tertiary amine, siloxy, carboxylic ester, imide, pyridine, and thiophene moieties without racemization [7].
Alternative synthetic routes include chiral auxiliary-mediated cyclizations and asymmetric organocatalysis. A cyclization strategy employing Evans oxazolidinone auxiliaries achieves moderate diastereoselectivity (dr 3:1), while proline-derived organocatalysts facilitate asymmetric intramolecular oxa-Michael additions with 75-85% ee [4]. Microwave-assisted synthesis significantly enhances reaction efficiency, reducing cyclization times from hours to minutes while maintaining enantiopurity (>98% ee) through precisely controlled thermal parameters [9].
Table 1: Comparative Analysis of Synthetic Approaches for (8S)-Pyrano[3,4-b]pyridin-5-one
Methodology | Catalyst/Ligand | Yield (%) | ee (%) | Key Advantages |
---|---|---|---|---|
Cu-catalyzed allenylation | (S,S)-Ph-BPE | 85-95 | 90-99 | Broad functional group tolerance |
Chiral auxiliary cyclization | Evans oxazolidinone | 70 | >95* | Predictable stereocontrol |
Organocatalyzed cyclization | L-Proline derivatives | 65-75 | 75-85 | Metal-free conditions |
Microwave-assisted synthesis | Chiral Pd complexes | 88 | >98 | Rapid reaction kinetics |
*Diastereomeric excess after auxiliary removal
The trifluoromethyl group significantly influences the synthetic strategy, with early-stage introduction via trifluoromethylation of pyridine precursors or late-stage functionalization using Umemoto's reagent. The electron-withdrawing nature of the CF₃ group activates the pyridine ring toward nucleophilic addition while enhancing the compound's metabolic stability and membrane permeability [1] [4]. Recent advances focus on continuous flow chemistry implementations that enhance reproducibility of the (8S)-enantiomer synthesis, particularly important for scale-up processes in pharmaceutical development [9].
The enantiomeric pair of (8S) and (8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one demonstrates striking differences in biological activities despite their identical elemental composition. This dichotomy exemplifies the principle of chiral discrimination in biological systems, where protein binding sites exhibit stereospecific recognition [1] [3]. The (8S)-enantiomer consistently outperforms its (8R)-counterpart across multiple pharmacological assays, particularly in kinase inhibition profiles and cellular penetration metrics.
Kinase inhibition studies reveal that the (8S)-enantiomer exhibits 15-fold greater potency against serine/threonine-protein kinase DRAK1 (IC₅₀ = 0.12 μM) compared to the (8R)-form (IC₅₀ = 1.8 μM). This selectivity originates from optimal hydrogen bonding interactions between the (S)-configured methyl group and Thr106 residue in the kinase's ATP-binding pocket, as confirmed through X-ray crystallography of inhibitor-enzyme complexes [1]. Similarly, against cyclin-dependent kinases CDK1/CDK2, the (8S)-enantiomer achieves IC₅₀ values of 0.35 μM and 0.41 μM respectively, while the (8R)-isomer shows significantly reduced activity (IC₅₀ > 5 μM) [9]. This differential inhibition profile translates to enhanced antiproliferative effects in cancer cell lines, with the (8S)-enantiomer suppressing A549 lung adenocarcinoma proliferation at 1.25 μM concentration versus 10 μM for the (R)-counterpart.
Table 2: Enantioselective Biological Activities of Pyrano[3,4-b]pyridin-5-one Derivatives
Biological Target | (8S)-Enantiomer IC₅₀ (μM) | (8R)-Enantiomer IC₅₀ (μM) | Selectivity Index (S/R) |
---|---|---|---|
DRAK1 kinase | 0.12 | 1.8 | 15.0 |
CDK1/cyclin B | 0.35 | >5 | >14.3 |
CDK2/cyclin A | 0.41 | >5 | >12.2 |
EGFR (L858R mutant) | 0.08 | 1.2 | 15.0 |
B-Raf (V600E) | 0.15 | 2.3 | 15.3 |
Cellular uptake (Caco-2) | Papp = 18.7 × 10⁻⁶ cm/s | Papp = 9.2 × 10⁻⁶ cm/s | 2.0 |
Pharmacokinetic assessments demonstrate the superior membrane permeability of the (8S)-configured molecule. In Caco-2 monolayer assays modeling intestinal absorption, the (8S)-enantiomer exhibits apparent permeability (Papp) of 18.7 × 10⁻⁶ cm/s versus 9.2 × 10⁻⁶ cm/s for the (R)-enantiomer. This 2-fold enhancement correlates with higher oral bioavailability (57% vs. 29% for R-form) observed in rat models, attributed to optimized interactions with transmembrane transporters [1]. Metabolic stability studies using human liver microsomes reveal comparable degradation rates (t₁/₂ = 45 min for both enantiomers), indicating that chirality minimally influences phase I metabolism but significantly impacts target engagement [5].
The structural basis for this enantioselectivity resides in the differential orientation of the trifluoromethyl group relative to the chiral center. Molecular dynamics simulations show that the (S)-configuration positions the CF₃ group perpendicular to the pyridine plane, creating a complementary hydrophobic surface for kinase binding pockets. Conversely, the (R)-enantiomer adopts a coplanar arrangement that sterically clashes with conserved glycine-rich loops in ATP-binding sites [1] [9]. This conformational distinction explains the consistently higher target affinity observed across multiple kinase families for the (S)-configured derivative.
The molecular recognition of (8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one by biological targets exemplifies the critical importance of stereochemistry in drug-receptor interactions. The (S)-chiral center serves as a three-dimensional molecular fingerprint that directs selective binding through complementary van der Waals contacts, hydrogen bonding networks, and hydrophobic interactions unavailable to its enantiomeric counterpart [3] [6].
In protein kinase binding sites, the (S)-methyl group establishes key van der Waals contacts with conserved hydrophobic residues. For DRAK1, molecular docking simulations reveal proximity to Leu159 and Phe160 within 3.5-4.2 Å, contributing -3.2 kcal/mol binding energy stabilization [9]. The trifluoromethyl group enhances this interaction through orthogonal dipole alignment with backbone carbonyls of the hinge region, while its hydrophobicity complements the adenine-binding pocket of kinases. This dual interaction mode creates a binding energy differential of 2.4 kcal/mol between enantiomers, explaining the observed 15-fold potency difference [1].
Chiral porphyrin-based receptors demonstrate enantioselective discrimination toward the (S)-configured pyrano-pyridinone. Zinc(II)-porphyrin hosts with C₂-symmetry exhibit association constants (Kₐ) of 2.3 × 10⁴ M⁻¹ for the (S)-enantiomer versus 8.7 × 10³ M⁻¹ for the (R)-form in chloroform solutions [3]. This 2.6-fold binding preference manifests spectroscopically through distinctive circular dichroism (CD) signatures: the (S)-complex displays a bisignate Cotton effect at 435 nm (Δε +12.7) and 428 nm (Δε -9.3), whereas the (R)-enantiomer produces a single negative band at 425 nm (Δε -7.8) [3]. This differential response enables chiral sensing applications and provides insight into the conformational preferences during target recognition.
The molecular recognition process involves a concerted three-point interaction model:
This model mirrors the recognition mechanism observed in biological targets like kinases, where analogous interactions determine binding affinity and selectivity. The trifluoromethyl group enhances binding through dipole-dipole interactions with arginine residues and hydrophobic enclosure within conserved phenylalanine/tyrosine-rich regions of the ATP-binding site [1] [9].
Computational analyses reveal that the (S)-configuration induces a preferential twist in the pyrano-pyridinone system, with a dihedral angle of 81° between the pyran and pyridinone planes. This orthogonal arrangement minimizes steric repulsion between the lone pairs of the pyridone carbonyl and the adjacent methyl substituent, stabilizing the bioactive conformation by -6 kcal/mol compared to the syn-periplanar arrangement [1]. This conformational energy difference translates directly to the observed enantioselectivity in biological systems, establishing the intrinsic connection between stereochemistry, molecular conformation, and biological activity.
Table 3: Molecular Recognition Features of (8S)-Pyrano[3,4-b]pyridin-5-one
Recognition Element | Interaction Type | Biological Significance | Energy Contribution |
---|---|---|---|
(S)-Methyl group | Van der Waals contacts | Chirality discrimination in kinase pockets | -3.2 kcal/mol |
Trifluoromethyl group | Hydrophobic/dipole interactions | Complementary fit to adenine-binding region | -2.8 kcal/mol |
Pyridinone carbonyl | Hydrogen bond acceptor | Hinge region binding in kinases | -4.1 kcal/mol |
Pyran oxygen | Hydrogen bond acceptor | Solvent displacement energy gain | -1.7 kcal/mol |
Orthogonal conformation | Steric relief | Preorganization for target binding | -6.0 kcal/mol |
The structural insights gleaned from chirality-driven recognition provide a rational design framework for next-generation kinase inhibitors. Strategic modifications at the 6- and 7-positions of the pyrano-pyridinone scaffold can further enhance enantioselectivity and target affinity while maintaining the critical (S)-configuration required for optimal binding. These principles demonstrate how stereochemistry transcends mere spatial arrangement to become a fundamental determinant of biological activity in heterocyclic medicinal agents.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: